Technical Guide: Chemical Properties & Polymerization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
Technical Guide: Chemical Properties & Polymerization of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione
This technical guide provides an in-depth analysis of (S)-(-)-4-tert-Butyloxazolidine-2,5-dione , commonly referred to as L-tert-Leucine N-Carboxyanhydride (L-Tle-NCA) .
Executive Summary
(S)-(-)-4-tert-Butyloxazolidine-2,5-dione (CAS: 62965-56-4) is the N-carboxyanhydride (NCA) derivative of the non-proteinogenic amino acid L-tert-Leucine . It serves as a critical high-energy monomer for the synthesis of sterically demanding, highly hydrophobic polypeptides and peptidomimetics.
Unlike standard amino acid NCAs (e.g., Alanine-NCA or Leucine-NCA), the bulky tert-butyl side chain at the C
Physicochemical Characterization
The extreme steric bulk of the tert-butyl group influences both the solid-state stability and solution-phase reactivity of this monomer.
| Property | Data | Technical Insight |
| Chemical Name | (S)-(-)-4-tert-Butyloxazolidine-2,5-dione | Systematic IUPAC nomenclature. |
| Common Name | L-tert-Leucine NCA | "NCA" denotes the reactive anhydride ring. |
| CAS Number | 62965-56-4 | Unique identifier for regulatory verification. |
| Molecular Formula | C₇H₁₁NO₃ | High carbon-to-heteroatom ratio indicates hydrophobicity. |
| Molecular Weight | 157.17 g/mol | Monomer unit mass for stoichiometric calculations. |
| Melting Point | 132°C (dec.) | High crystallinity; decomposes upon melting (CO₂ evolution). |
| Solubility | THF, DMF, Dioxane, DCM | Insoluble in water (rapid hydrolysis). |
| Appearance | White Crystalline Solid | Yellowing indicates hydrolysis or polymerization (impurity). |
Synthesis & Purification Architecture
The synthesis of L-Tle-NCA requires the cyclization of L-tert-Leucine using a phosgene equivalent. Due to the steric hindrance of the tert-butyl group, the reaction kinetics are slower than linear amino acids, requiring strict control over temperature to prevent premature oligomerization.
Synthetic Pathway (Fuchs-Farthing Method)
The standard protocol utilizes Triphosgene in dry THF or Dioxane.
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Precursor: L-tert-Leucine (zwitterionic form).
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Reagent: Triphosgene (0.34 eq) or Phosgene (gas).
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Mechanism: Nucleophilic attack of the amine on phosgene, followed by intramolecular cyclization and elimination of HCl.
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Critical Step: The removal of HCl is vital. Residual HCl acts as a catalyst for "Activated Monomer" polymerization (uncontrolled).
Purification Protocol (Self-Validating System)
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Recrystallization: Must be performed in an inert atmosphere (Glovebox). Solvent system: THF/Hexane or Ethyl Acetate/Hexane.
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Validation: Dissolve a sample in dry THF. It must remain clear. Turbidity indicates the presence of polymer (poly-tert-leucine) or hydrolyzed amino acid.
Reactivity Profile: Polymerization Dynamics
The core utility of this molecule lies in Ring-Opening Polymerization (ROP).[1] The tert-butyl group creates a "kinetic bottleneck" that researchers must navigate.
Steric Hindrance & Kinetics
The bulky side chain shields the C-5 carbonyl of the NCA ring. Consequently, the rate of nucleophilic attack (
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Implication: Polymerization times are longer (hours to days vs. minutes).
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Risk: Slower propagation allows competing side reactions (termination via reaction with solvent impurities) to dominate if the system is not ultra-pure.
Mechanism: NAM vs. AMM
Two distinct pathways govern the polymerization.[2][3][4][5] The choice of initiator dictates the topology and dispersity (
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Normal Amine Mechanism (NAM):
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Initiator: Primary Amines (e.g., Hexylamine, Benzylamine).
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Process: Nucleophilic attack at C-5
Ring Opening Decarboxylation Chain Growth. -
Outcome: Linear polypeptides with controlled molecular weight (
) and low dispersity ( ).[5][6] -
Expert Note: Due to the steric bulk of Tle-NCA, nucleophilic attack is slow. High vacuum techniques are required to remove CO₂ and drive the equilibrium.
-
-
Activated Monomer Mechanism (AMM):
-
Initiator: Tertiary Amines (e.g., Triethylamine) or Alkoxides.[5]
-
Process: Deprotonation of the NCA Nitrogen
NCA Anion attacks another NCA Chain Growth. -
Outcome: Faster rates but poor control; broad dispersity and potential for cyclic polymers.
-
Hydrolysis (The "Silent Killer")
Like all NCAs, L-Tle-NCA is acutely moisture-sensitive.
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Detection: Evolution of gas bubbles (CO₂) in a closed vial indicates moisture contamination.
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Impact: The hydrolysis product (free amine) acts as a new initiator, leading to uncontrolled polymerization and "dead" low-MW oligomers.
Visualizing the Chemical Logic
The following diagrams map the synthesis and competing polymerization pathways, highlighting the critical decision points for the chemist.
Diagram 1: Synthesis & Degradation Cycle
Caption: The lifecycle of L-Tle-NCA. Synthesis requires anhydrous conditions; moisture triggers rapid degradation back to the starting amino acid.
Diagram 2: Competing Polymerization Mechanisms
Caption: Mechanistic divergence in NCA polymerization. Primary amines favor controlled linear growth (NAM), while bases trigger uncontrolled activated monomer propagation (AMM).
Applications in Drug Development
The unique properties of L-Tle-NCA make it a specialized tool in the pharmaceutical arsenal:
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Conformational Locking: The bulky tert-butyl group restricts the rotation of the polymer backbone. Poly(L-tert-leucine) tends to adopt extended or specific helical conformations that are exceedingly stable against proteolytic degradation.
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Hydrophobic Shielding: Incorporation of L-Tle blocks into amphiphilic copolymers creates a super-hydrophobic core, ideal for encapsulating non-polar drugs in micellar delivery systems.
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Peptidomimetics: Used to introduce steric bulk into peptide drugs to prevent enzymatic docking, thereby increasing the in vivo half-life of the therapeutic.
Handling & Storage Protocols
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Storage: -20°C under Argon/Nitrogen.
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Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink wrap for long-term storage.
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Handling: Always manipulate within a Glovebox or via Schlenk techniques. Never weigh out on an open benchtop balance.
References
-
Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. In Macromolecular Engineering. Springer.[2]
- Deng, C., & Wu, J. (2014). Ring-Opening Polymerization of N-Carboxyanhydrides.
- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Topics in Current Chemistry, 310, 1-26.
- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115.
- Vayaboury, W., Giani, O., Cottet, H., Deratani, A., & Schué, F. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides (NCA) upon Initiation with Organometallic Species.
-
Formaggio, F., et al. (2005).[7] Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. Chemistry - A European Journal, 11(8), 2395-2404. Retrieved from [Link]
Sources
- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pmcisochem.fr [pmcisochem.fr]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]
- 6. cheng.lab.westlake.edu.cn [cheng.lab.westlake.edu.cn]
- 7. Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom - PubMed [pubmed.ncbi.nlm.nih.gov]
